cudraxanthone L

Vue d'ensemble

Description

Cudraxanthone L is a natural flavanone compound . It is isolated from the roots of Cudrania tricuspidata and has been used for research purposes .

Molecular Structure Analysis

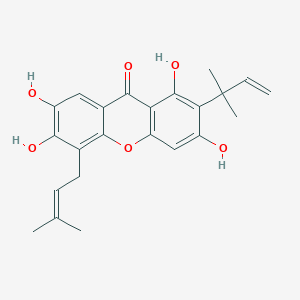

The molecular weight of Cudraxanthone L is 396.43 and its molecular formula is C23H24O6 . The SMILES notation for its structure is O=C1C2=C (OC3=C1C=C (O)C (O)=C3C/C=C ©\C)C=C (O)C (C © ©C=C)=C2O .Physical And Chemical Properties Analysis

Cudraxanthone L is a yellow powder . The CAS number for Cudraxanthone L is 135541-40-1 .Applications De Recherche Scientifique

Antiplatelet Activity

Cudraxanthone L, isolated from the roots of Cudrania tricuspidata, has been studied for its potential efficacy in inhibiting human platelet aggregation. This natural compound’s action on collagen-stimulated platelet aggregation suggests its possible use in preventing thrombotic diseases .

Further Research Required

While the antiplatelet activity of cudraxanthone L has been documented, comprehensive analyses of other unique applications are not readily available in the current scientific literature. This indicates a need for further research to explore and document the full spectrum of potential applications for this compound.

For a more detailed analysis covering six to eight unique applications, specific studies focusing on cudraxanthone L would need to be conducted or accessed if they exist beyond the scope of publicly available research databases.

Korea Science - Antiplatelet Effect of Cudraxanthone L Korea Science - Antiplatelet Effect PDF Korea Science - Antiplatelet Effect Page

Mécanisme D'action

Target of Action

Cudraxanthone L has been found to target key signaling pathways such as the PI3K/Akt and MAPK pathways . These pathways play crucial roles in cellular processes such as cell growth, proliferation, differentiation, and survival . In addition, Cudraxanthone L has been shown to inhibit human platelet aggregation .

Mode of Action

Cudraxanthone L interacts with its targets, leading to a series of changes in cellular processes. For instance, it has been shown to inhibit collagen-induced human platelet aggregation, intracellular calcium mobilization, fibrinogen binding, and fibronectin adhesion . These interactions result in the suppression of platelet activities, which could potentially prevent thrombosis .

Biochemical Pathways

Cudraxanthone L affects several biochemical pathways. It regulates the MAPK signaling pathway and induces apoptosis via the FAS-mediated pathway . The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis, while the FAS-mediated pathway plays a key role in the induction of apoptosis .

Result of Action

The molecular and cellular effects of Cudraxanthone L’s action include the inhibition of angiogenesis, repression of cell viability in various human cancer cells, and the arrest of the S phase of the cell cycle . It also induces apoptosis in cells . These effects suggest that Cudraxanthone L has potential anti-cancer efficacy.

Propriétés

IUPAC Name |

1,3,6,7-tetrahydroxy-2-(2-methylbut-3-en-2-yl)-5-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-6-23(4,5)18-14(24)10-16-17(21(18)28)20(27)13-9-15(25)19(26)12(22(13)29-16)8-7-11(2)3/h6-7,9-10,24-26,28H,1,8H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKPSBFBKBJJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=CC(=C1O)O)C(=O)C3=C(O2)C=C(C(=C3O)C(C)(C)C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cudraxanthone L | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological activity of cudraxanthone L?

A1: Cudraxanthone L has been shown to exhibit inhibitory effects on mouse brain monoamine oxidase (MAO) with an IC50 value of 88.3 µM. [] Additionally, research suggests that it may play a role in inhibiting gastric cancer by regulating the MAPK signaling pathway and promoting the FAS-mediated pathway. []

Q2: What is the molecular structure of cudraxanthone L?

A2: Cudraxanthone L is an isoprenylated tetrahydroxyxanthone. Its structure was elucidated using spectroscopic methods, including NMR and X-ray crystallography. [, ]

Q3: What is the source of cudraxanthone L?

A3: Cudraxanthone L is a natural product isolated from the root bark of the Cudrania tricuspidata plant, also known as the Chinese mulberry. [, ]

Q4: Are there any other xanthones found in Cudrania tricuspidata?

A4: Yes, several other prenylated xanthones have been isolated from Cudrania tricuspidata, including cudratricusxanthone A, isocudraxanthone K, cudraxanthone B, cudraxanthone H, and macluraxanthone B. [] Some of these compounds have also demonstrated biological activities, such as antibacterial effects. []

Q5: How does the structure of cudraxanthone L relate to its activity?

A5: While the exact structure-activity relationship (SAR) of cudraxanthone L has not been fully elucidated, it is known that modifications in the isoprenylation pattern of xanthones can significantly influence their biological activity. [] Further research is needed to determine the specific structural features of cudraxanthone L responsible for its MAO inhibitory and anticancer properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-methoxy-benzo[D]isoxazole](/img/structure/B190068.png)

![2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B190072.png)

![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)

![1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B190087.png)

![3-Chloro-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B190092.png)